

Core Physicochemical & Structural Characteristics

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Compound of Interest

Compound Name: 6-Bromo-8-fluoroisoquinoline

CAS No.: 1258833-77-0

Cat. No.: B1374276

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6-Bromo-8-fluoroisoquinoline is a substituted aromatic heterocycle built upon the privileged isoquinoline scaffold. The strategic placement of a bromine atom at the C-6 position and a fluorine atom at the C-8 position imparts a unique combination of reactivity and physicochemical properties, making it a valuable intermediate for chemical library synthesis.

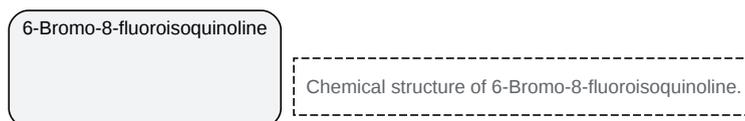
Key Properties

A summary of the essential quantitative data for **6-Bromo-8-fluoroisoquinoline** is presented below.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₅ BrFN	[1]
Molecular Weight	226.05 g/mol	[2]
CAS Number	1258833-77-0	[1]
Appearance	Crystalline powder	[1]
Melting Point	~150-155 °C	[1]
Solubility	Moderately soluble in ethanol and methanol	[1]

Molecular Structure

The structure combines the rigid, planar isoquinoline core with two key halogen substituents.



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*Chemical structure of **6-Bromo-8-fluoroisoquinoline**.*

Synthesis & Chemical Reactivity: A Scientist's Perspective

Understanding the synthesis and reactivity of **6-Bromo-8-fluoroisoquinoline** is paramount to leveraging its full potential in complex molecule construction.

Rationale for Synthetic Utility

The value of this molecule is derived from the distinct roles of its functional groups:

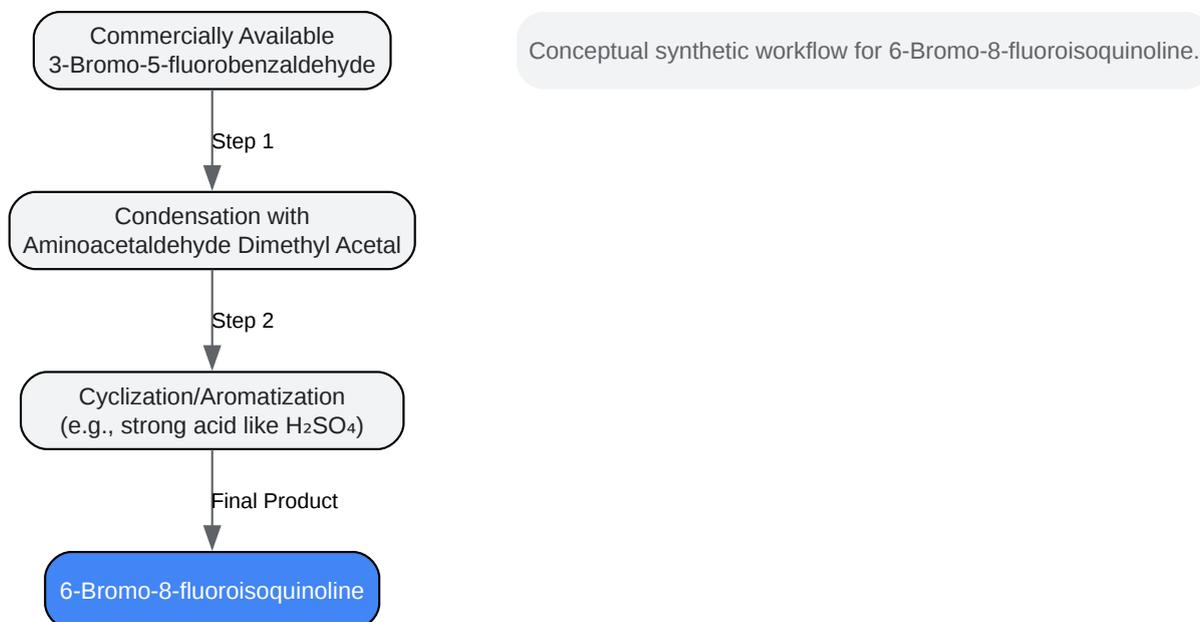
- **Isoquinoline Core:** This nitrogen-containing heterocycle is a common motif in biologically active compounds and natural products, providing a rigid scaffold for orienting substituents in three-dimensional space.^[2] The nitrogen atom can influence aqueous solubility and serve as a hydrogen bond acceptor.^[2]
- **C-6 Bromine Atom:** The C-Br bond is the primary reactive handle for molecular elaboration. Bromine is an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of new carbon-carbon and carbon-heteroatom bonds.^[2] This is the cornerstone of its utility in building molecular diversity.
- **C-8 Fluorine Atom:** In contrast to the reactive bromine, the C-F bond is very strong, rendering it metabolically stable.^[2] As a highly electronegative atom, fluorine profoundly influences the electronic properties of the aromatic system.^[2] In a drug discovery context,

this can enhance binding affinity to biological targets, modulate pKa, and improve key properties like lipophilicity and metabolic stability.[2]

Plausible Synthetic Workflow

While a specific, published synthesis for **6-Bromo-8-fluoroisoquinoline** is not detailed in the provided search results, a logical synthetic route can be proposed by adapting established methods for related isoquinolines.[3][4] A common strategy involves the Pomeranz-Fritsch-Bobbitt reaction or similar cyclization methods to construct the isoquinoline ring system.

The following diagram illustrates a conceptual workflow for its synthesis.



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*Conceptual synthetic workflow for **6-Bromo-8-fluoroisoquinoline**.*

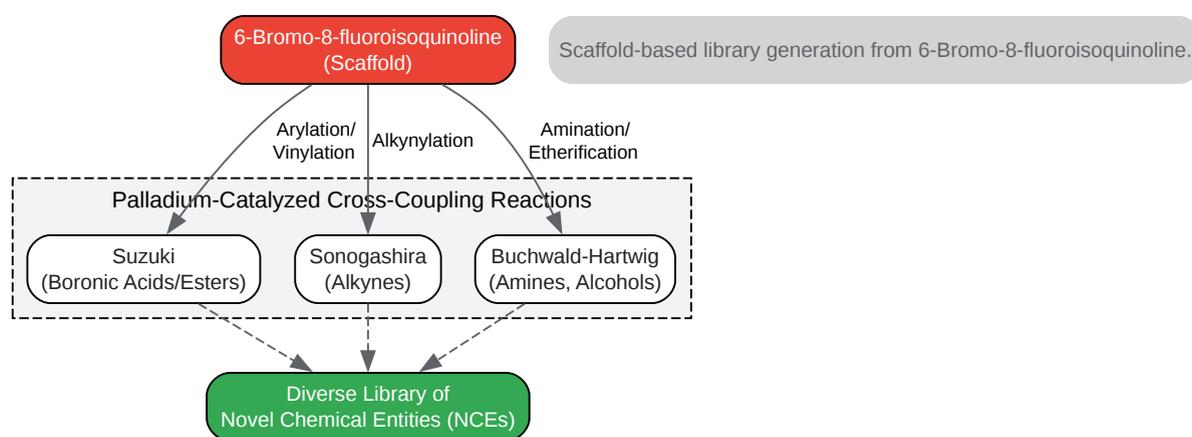
This approach begins with a pre-functionalized benzene ring, ensuring the correct placement of the halogens from the outset, a common and effective strategy in heterocyclic synthesis.

Strategic Applications in Drug Discovery

Halogenated isoquinolines are critical intermediates in the synthesis of pharmaceutical compounds.[4] Their rigid structure and versatile functionalization points make them ideal starting points for creating libraries of novel compounds for biological screening.[2][5]

Role as a Core Scaffold

6-Bromo-8-fluoroisoquinoline serves as a foundational scaffold from which a multitude of derivatives can be generated. The primary point of diversification is the C-6 position, where the bromine atom can be replaced with various functional groups through cross-coupling chemistry.



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*Scaffold-based library generation from **6-Bromo-8-fluoroisoquinoline**.*

Potential Therapeutic Areas

The isoquinoline nucleus is present in numerous FDA-approved drugs. Based on the activities of related quinoline and isoquinoline derivatives, compounds derived from this scaffold could be investigated for a range of therapeutic applications, including:

- **Oncology:** Many quinoline-based molecules act as kinase or topoisomerase inhibitors, which are critical targets in cancer therapy.[6][7]

- Antimicrobial Agents: The isoquinoline framework is found in several compounds with antibacterial and antiparasitic properties.[8][9]

Experimental Protocols & Best Practices

Adherence to validated protocols and safety measures is essential for successful and safe experimentation.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative, self-validating system for C-C bond formation at the C-6 position. The causality is clear: a palladium catalyst facilitates the reaction between the aryl bromide (electrophile) and a boronic acid derivative (nucleophile).

Objective: To synthesize 6-Aryl-8-fluoroisoquinoline.

Materials:

- **6-Bromo-8-fluoroisoquinoline** (1.0 eq)
- Arylboronic acid (1.2 - 1.5 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
- Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
- Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
- Inert gas (Nitrogen or Argon)

Methodology:

- Inert Atmosphere: To a flame-dried Schlenk flask, add **6-Bromo-8-fluoroisoquinoline**, the arylboronic acid, and the base.
- Degassing: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.

- **Solvent & Catalyst Addition:** Add the degassed solvent mixture, followed by the palladium catalyst.
- **Reaction:** Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
- **Purification:** Filter the solution and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Safety & Handling

Proper handling is crucial when working with halogenated aromatic compounds.

- **Personal Protective Equipment (PPE):** Always wear suitable protective clothing, chemical-resistant gloves, and eye protection (safety glasses or goggles).[\[10\]](#)[\[11\]](#)
- **Ventilation:** Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[\[10\]](#)[\[11\]](#)
- **Storage:** Store the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[\[10\]](#)[\[12\]](#)[\[13\]](#)
- **Spill Response:** In case of a spill, avoid generating dust. Collect the material using appropriate tools (e.g., spark-proof tools if a flammable solvent is present) and place it in a suitable, closed container for disposal according to local regulations.[\[10\]](#)[\[13\]](#)

Conclusion

6-Bromo-8-fluoroisoquinoline is a high-value chemical intermediate poised for significant application in modern drug discovery and organic synthesis. Its unique structural arrangement—a stable, bio-relevant core, a reactive handle for diversification, and a strategically placed fluorine atom for property modulation—makes it an indispensable tool for medicinal chemists. The insights and protocols provided in this guide offer a robust framework for researchers to

unlock the synthetic potential of this versatile molecule, accelerating the development of next-generation therapeutics.

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